molecular formula C26H23N3O6 B2735611 Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879624-05-2

Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2735611
CAS No.: 879624-05-2
M. Wt: 473.485
InChI Key: LNJHAOXANFRLOW-UHFFFAOYSA-N
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Description

The compound Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic molecule featuring a fused indoline-pyrano[3,2-c]pyridine core. Key structural attributes include:

  • Spiro junction: Links the indoline and pyrano[3,2-c]pyridine moieties, creating a rigid three-dimensional framework .
  • Substituents: 1-Allyl group on the indoline nitrogen. 6'-(Furan-2-ylmethyl) and 7'-methyl groups on the pyrano[3,2-c]pyridine ring. Methyl ester (-COOCH₃) at the 3'-position. This ester group distinguishes it from closely related nitrile-containing analogs (e.g., 3'-carbonitrile derivatives) and influences solubility and metabolic stability .

Properties

IUPAC Name

methyl 2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c1-4-11-28-18-10-6-5-9-17(18)26(25(28)32)20-19(35-22(27)21(26)24(31)33-3)13-15(2)29(23(20)30)14-16-8-7-12-34-16/h4-10,12-13H,1,11,14,27H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJHAOXANFRLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CC=CO3)C4(C5=CC=CC=C5N(C4=O)CC=C)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (CAS Number: 879624-05-2) is a complex organic compound notable for its unique structural features and potential pharmacological properties. This compound belongs to the class of pyrano[3,2-c]pyridine derivatives, which are recognized for their diverse biological activities. The presence of both furan and indoline moieties contributes significantly to its bioactivity.

Structural Characteristics

The molecular formula of the compound is C26H23N3O6C_{26}H_{23}N_{3}O_{6} with a molecular weight of 473.5 g/mol. The intricate spirocyclic framework and multiple functional groups are essential for its interaction with biological targets.

PropertyValue
CAS Number879624-05-2
Molecular FormulaC26H23N3O6
Molecular Weight473.5 g/mol

Biological Activity Overview

Research indicates that compounds similar to methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Antimicrobial Properties : The structural components may allow for interactions with microbial targets.
  • Antioxidant Effects : Potential to scavenge free radicals due to the presence of furan and indoline groups.

Anticancer Activity

A study evaluating the anticancer effects of similar pyrano[3,2-c]pyridine derivatives demonstrated promising results against breast cancer cell lines (MCF-7). For instance, a related compound exhibited an IC50 value of 12 µM against MCF-7 cells, indicating significant cytotoxic effects. The mechanism involved the inhibition of the EGFR-PI3K-AKT signaling pathway, which is crucial in cancer progression.

Key Findings :

  • IC50 Value : 12 µM for MCF-7 cells.
  • Mechanism : Inhibition of EGFR, PI3K, and AKT pathways.

Enzymatic Targeting

The compound has shown potential in inhibiting key enzymes associated with cancer cell survival:

Enzyme TargetReduction in Concentration (Fold)
EGFR0.26
PI3K0.49
AKT0.31

These reductions highlight the compound's selective action on cancerous cells while sparing normal cells.

Molecular Docking Studies

Molecular docking studies revealed strong binding affinities for the target proteins (EGFR, PI3K, AKT), with binding energies ranging from -15.87 to -24.87 Kcal/mol. The interactions included hydrogen bonds and arene-cation interactions with critical amino acids within the binding sites.

Scientific Research Applications

Structural Characteristics

The compound features a unique spirocyclic framework that integrates multiple functional groups, including:

  • Indoline moiety : Known for its diverse biological activities.
  • Furan ring : Contributes to the compound's reactivity and potential pharmacological properties.
  • Pyrano[3,2-c]pyridine structure : Associated with various biological effects.

Biological Activities

Research indicates that compounds similar to methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate exhibit several noteworthy biological activities:

  • Anticancer Activity : Compounds within this class have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of furan and indoline moieties has been linked to antibacterial and antifungal activities against a range of pathogens.
  • Antioxidant Effects : The compound may possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Similar compounds have demonstrated efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes. These may include:

  • Nucleophilic Substitution Reactions : Utilized to introduce functional groups.
  • Cyclization Reactions : Essential for forming the spirocyclic structure.
  • Functional Group Modifications : To enhance biological activity and improve solubility.

Case Studies

Several studies have investigated the pharmacological potential of similar compounds. For instance:

  • Study on Anticancer Activity : A recent study demonstrated that a related pyrano-pyridine derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Study : Research revealed that a compound with a similar furan ring structure exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Inflammation Modulation Study : Another study highlighted the anti-inflammatory effects of a structurally analogous compound in a rat model of arthritis, showing reduced swelling and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, molecular, and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Source
Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (Target) C₂₄H₂₃N₃O₆* ~461.46 1-Allyl, 6'-(furan-2-ylmethyl), 7'-methyl Methyl ester (-COOCH₃)
2'-Amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile C₂₂H₁₆N₄O₄ 400.39 6'-(Furan-2-ylmethyl), 7'-methyl Nitrile (-CN)
2'-Amino-6',7'-dimethyl-2,5'-dioxo-spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile C₁₈H₁₄N₄O₃ 334.33 6',7'-Dimethyl Nitrile (-CN)
Ethyl 1'-allyl-2-amino-1',3'-dihydro-2',5-dioxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indole]-3-carboxylate C₂₅H₂₀N₂O₆ 444.44 1'-Allyl, chromene (benzopyran) ring Ethyl ester (-COOCH₂CH₃)
2-Amino-4-(furan-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile C₂₀H₁₆N₄O₃ 360.37 4-(Furan-3-yl), 6-(pyridin-3-ylmethyl) Nitrile (-CN)

*Estimated based on structural analogy to ; exact formula requires crystallographic validation (e.g., via SHELX ).

Key Observations:

Functional Group Variations: The target’s methyl ester enhances hydrophilicity compared to nitrile-containing analogs (e.g., ), which may improve aqueous solubility but reduce metabolic stability due to esterase susceptibility .

The 1-allyl group in the target and may confer reactivity toward metabolic oxidation or Michael addition.

Molecular Weight and Complexity :

  • The target’s higher molecular weight (~461.46 vs. 334.33–444.44) correlates with increased steric bulk, which may impact bioavailability or target selectivity.

Q & A

Q. What synthetic methodologies are commonly employed to construct the spiro[indoline-3,4'-pyrano[3,2-c]pyridine] scaffold in this compound?

The synthesis involves three critical stages:

  • Allylation : Introduction of the allyl group at the indoline nitrogen under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Cyclocondensation : Formation of the pyrano-pyridine ring via a [4+2] cycloaddition between a ketone and an enamine intermediate, often catalyzed by acetic acid .
  • Functionalization : Installation of the furan-2-ylmethyl group via nucleophilic substitution, requiring anhydrous conditions and a palladium catalyst for cross-coupling efficiency . Purification typically employs column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key protons (e.g., allyl CH₂ at δ 4.8–5.2 ppm, spiro carbon at ~δ 75–80 ppm) and verify stereochemistry .
  • X-ray Crystallography : Resolves the spirocyclic conformation and confirms diastereomeric purity, as seen in analogous spiro[indoline-pyran] systems .
  • HPLC-MS : Validates purity (>98%) and detects degradation products under acidic/basic conditions .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store at −20°C under inert atmosphere (argon) to prevent oxidation of the dihydropyridine moiety. Stability studies in show <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model the electron density distribution, identifying the pyrano-pyridine carbonyl group as the primary electrophilic site. The furan-2-ylmethyl substituent enhances electron delocalization, increasing susceptibility to nucleophilic attack at the 6'-position .

Q. What experimental strategies resolve contradictions in reported reaction yields for similar spirocyclic systems?

Yield discrepancies (e.g., 45% vs. 72% in dihydropyridine syntheses) arise from solvent polarity and catalyst loading variations. A Design of Experiments (DoE) approach optimizes parameters:

  • Solvent screening : THF favors cyclization but slows allylation, while DMF accelerates coupling but increases side products .
  • Catalyst tuning : Pd(PPh₃)₄ (1–2 mol%) improves cross-coupling efficiency compared to Pd(OAc)₂ .

Q. What mechanistic insights explain the stereoselectivity during spiro ring formation?

Stereoselectivity is governed by torsional strain in the transition state. For example, in ’s spiro piperidine-pyrano system, the (R)-configuration at the spiro carbon minimizes steric clash between the indoline and pyran rings, as confirmed by X-ray data . Kinetic control (low-temperature conditions) further stabilizes the preferred diastereomer .

Q. How does the furan-2-ylmethyl group influence the compound’s electronic properties and binding affinity in hypothetical target interactions?

The furan oxygen acts as a hydrogen-bond acceptor, enhancing binding to protic residues (e.g., serine or tyrosine in enzymatic pockets). Comparative studies in show that replacing furan with thiophene reduces binding affinity by 30%, highlighting furan’s electronic contribution .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing multi-step synthetic routes?

  • Response Surface Methodology (RSM) : Maps the relationship between variables (e.g., temperature, catalyst loading) and yield. For example, a central composite design in identified optimal allylation conditions at 65°C with 1.5 mol% Pd .
  • Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets to identify critical purity indicators (e.g., HPLC retention time shifts correlate with diastereomer ratios) .

Q. How can researchers validate the compound’s degradation pathways under stressed conditions (e.g., UV light, hydrolysis)?

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl (40°C, 24 hr) or UV light (254 nm, 48 hr), followed by LC-MS to identify breakdown products. reports hydrolysis of the methyl ester to the carboxylic acid as the primary degradation route .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at ambient temperatures, with activation energies (~85 kJ/mol) consistent with ester hydrolysis .

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